3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran rings can be constructed using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is one of the chemical reactions involving benzofuran compounds .Scientific Research Applications
Sulfonamides and Their Applications
Sulfonamides A Review of Therapeutic Patents
Sulfonamides, due to their presence in clinically used drugs across a range of applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, have been the subject of significant research and patent activity. Recent patents have focused on novel drugs incorporating sulfonamide groups, highlighting their continued importance in medicinal chemistry and drug development (Carta, Scozzafava, & Supuran, 2012).
Benzofuran Derivatives and Their Significance
Benzofuran Inhibitors A Patent Review
Benzofuran and its derivatives exhibit a broad range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This review highlights recent developments in the biological activities of benzofurans, emphasizing their critical role as inhibitors and their potential as pro-drugs in various therapeutic areas (Dawood, 2019).
Natural Source, Bioactivity, and Synthesis of Benzofuran Derivatives
Benzofuran compounds are highlighted for their significant bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. This review underscores the chemical synthesis and bioactivities of benzofuran derivatives, providing a comprehensive overview of their importance as potential natural drug lead compounds (Miao et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)26-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLNLRVDTLKANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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